REACTION_SMILES
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[C:1]([Cl:2])(=[O:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1.[CH3:25][C:26](=[O:27])[CH3:28].[NH2:14][c:15]1[cH:16][cH:17][c:18]([CH3:22])[cH:19][c:20]1[OH:21].[NH4+:13].[Na+:24].[OH-:23].[OH2:29].[S-:10][C:11]#[N:12]>>[S:10]=[C:11]([NH2:12])[NH:14][c:15]1[cH:16][cH:17][c:18]([CH3:22])[cH:19][c:20]1[OH:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N#C[S-]
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Name
|
|
Type
|
product
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Smiles
|
Cc1ccc(NC(N)=S)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |